tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1064678-19-8
VCID: VC16475502
InChI: InChI=1S/C8H10BrClN2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13)
SMILES:
Molecular Formula: C8H10BrClN2O2S
Molecular Weight: 313.60 g/mol

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate

CAS No.: 1064678-19-8

Cat. No.: VC16475502

Molecular Formula: C8H10BrClN2O2S

Molecular Weight: 313.60 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate - 1064678-19-8

Specification

CAS No. 1064678-19-8
Molecular Formula C8H10BrClN2O2S
Molecular Weight 313.60 g/mol
IUPAC Name tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate
Standard InChI InChI=1S/C8H10BrClN2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13)
Standard InChI Key YABOZROIIUSHAJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a thiazole ring substituted at the 2-position with a carbamate group (NHCOOtBu\text{NHCOO}^t\text{Bu}) and at the 4- and 5-positions with bromine and chlorine atoms, respectively. X-ray crystallography of analogous compounds confirms the planar geometry of the thiazole ring and the steric influence of the tert-butyl group, which stabilizes the carbamate moiety against hydrolysis . The halogen atoms enhance electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC14H14BrClN2O2S\text{C}_{14}\text{H}_{14}\text{BrClN}_{2}\text{O}_{2}\text{S}
Molecular Weight389.7 g/mol
Key Functional GroupsThiazole, Carbamate, Br, Cl
Crystallographic DataPlanar thiazole ring (analogues)

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ1.4ppm\delta \approx 1.4 \, \text{ppm}) and aromatic protons on the thiazole ring (δ7.27.5ppm\delta \approx 7.2–7.5 \, \text{ppm}) . Mass spectrometry confirms the molecular ion peak at m/z 389.7, consistent with the presence of bromine and chlorine isotopes. Infrared (IR) spectroscopy identifies carbamate C=O stretching at 1700cm1\approx 1700 \, \text{cm}^{-1} and thiazole C-N vibrations at 1520cm1\approx 1520 \, \text{cm}^{-1}.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves reacting 4-bromo-5-chlorothiazole with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) using triethylamine as a base:

4-Bromo-5-chlorothiazole+ClCOOtBuEt3Ntert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate\text{4-Bromo-5-chlorothiazole} + \text{ClCOO}^t\text{Bu} \xrightarrow{\text{Et}_3\text{N}} \text{tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate}

Alternative methods employ Boc (tert-butoxycarbonyl) protection strategies, where a Boc-protected thiazolone intermediate undergoes halogenation at C4 using Appel conditions (e.g., CBr4\text{CBr}_4, PPh3\text{PPh}_3) . This route avoids instability issues associated with free 2-amino-4-halothiazoles .

Reaction Mechanisms

The nucleophilic attack of the thiazole’s amine group on the electrophilic carbonyl carbon of tert-butyl chloroformate drives carbamate formation. Steric hindrance from the tert-butyl group directs regioselectivity, favoring substitution at the 2-position . Halogenation at C4 proceeds via a radical mechanism in Appel reactions, with bromine or chlorine insertion stabilized by the electron-withdrawing carbamate group .

Physicochemical Properties

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethylformamide. Its melting point ranges from 128–132°C, reflecting crystalline stability imparted by halogen and carbamate interactions. The logP value of 3.2 suggests moderate lipophilicity, suitable for membrane permeability in biological systems.

Comparative Analysis with Related Thiazole Derivatives

Compared to tert-butyl (4-bromo-5-methylthiazol-2-yl)carbamate (PubChem CID: 71720966), the chloro substituent at C5 enhances electrophilicity, enabling nucleophilic aromatic substitution at milder conditions . Conversely, methyl derivatives exhibit greater metabolic stability but reduced enzymatic affinity .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of halogen substituents to optimize bioactivity.

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve pharmacokinetics.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .

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